molecular formula C6H13NO B1267683 1-Amino-3,3-dimethylbutan-2-one CAS No. 82962-91-2

1-Amino-3,3-dimethylbutan-2-one

Cat. No.: B1267683
CAS No.: 82962-91-2
M. Wt: 115.17 g/mol
InChI Key: CRTRUQUJSMFWPD-UHFFFAOYSA-N
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Description

1-Amino-3,3-dimethylbutan-2-one, also known as 1-Amino-3,3-dimethyl-2-butanone, is an organic compound with the molecular formula C6H13NO. It is a colorless or light yellow liquid with a distinctive aroma. This compound is miscible with many organic solvents such as alcohols, ethers, and formaldehyde . It is commonly used as an intermediate in organic synthesis and has applications in the fragrance and pharmaceutical industries .

Preparation Methods

1-Amino-3,3-dimethylbutan-2-one is typically synthesized through organic synthesis methods. One common preparation method involves the reaction of butanone with sodium hypochlorite to produce a chlorinated product, which then undergoes nucleophilic substitution to yield the target compound . The reaction conditions usually involve maintaining a controlled temperature and using appropriate solvents to facilitate the reactions.

Chemical Reactions Analysis

1-Amino-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-3,3-dimethylbutan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-3,3-dimethylbutan-2-one involves its interaction with various molecular targets and pathways. As an organic base, it can participate in acid-base reactions and form complexes with other molecules. Its derivatives may interact with enzymes and receptors, influencing biological processes and pathways .

Comparison with Similar Compounds

1-Amino-3,3-dimethylbutan-2-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure and reactivity, which make it a valuable intermediate in various chemical and industrial processes.

Properties

IUPAC Name

1-amino-3,3-dimethylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(2,3)5(8)4-7/h4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTRUQUJSMFWPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00330112
Record name 1-amino-3,3-dimethylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00330112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82962-91-2
Record name 1-amino-3,3-dimethylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00330112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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